molecular formula C12H22O4 B184237 2,9-Dimethyldecanedioic acid CAS No. 89019-21-6

2,9-Dimethyldecanedioic acid

Cat. No.: B184237
CAS No.: 89019-21-6
M. Wt: 230.3 g/mol
InChI Key: HGPLPTQLYAHGDY-UHFFFAOYSA-N
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Description

2,9-Dimethyldecanedioic acid is a dicarboxylic acid derivative featuring a decane backbone with methyl groups at the 2nd and 9th carbon positions. The methyl substituents likely influence solubility, crystallinity, and intermolecular interactions compared to unsubstituted diacids like dodecanedioic acid (C12) . Substituted decanedioic acids are often explored in polymer chemistry, pharmaceuticals, and materials science due to their tunable properties .

Properties

CAS No.

89019-21-6

Molecular Formula

C12H22O4

Molecular Weight

230.3 g/mol

IUPAC Name

2,9-dimethyldecanedioic acid

InChI

InChI=1S/C12H22O4/c1-9(11(13)14)7-5-3-4-6-8-10(2)12(15)16/h9-10H,3-8H2,1-2H3,(H,13,14)(H,15,16)

InChI Key

HGPLPTQLYAHGDY-UHFFFAOYSA-N

SMILES

CC(CCCCCCC(C)C(=O)O)C(=O)O

Canonical SMILES

CC(CCCCCCC(C)C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Implications of Substituent Positioning and Functional Groups

  • Solubility : Methyl groups reduce polarity, decreasing water solubility compared to unsubstituted dodecanedioic acid. Butyl substituents exacerbate this effect .
  • Biological Activity: Amino groups enable receptor binding (e.g., IL-15 inhibition), whereas methyl/acetylene groups (e.g., 2,9-hexadecadiynoic acid) correlate with antifungal activity .
  • Polymer Chemistry : Central methyl substitution (3,7 or 3,8) optimizes polymer additive performance, while terminal substitution (2,9) may hinder crystallization .

Q & A

Q. Q1. What are the standard synthetic routes for 2,9-dimethyldecanedioic acid, and how are reaction conditions optimized?

The compound is synthesized via esterification using anhydrous chloroform, methanol (or benzyl alcohol), and dicyclohexylcarbodiimide (DCC) as a coupling agent. Catalytic amounts of DMAP (4-dimethylaminopyridine) are added to enhance reaction efficiency. Post-reaction, purification involves filtering precipitated urea, drying with Na₂SO₄, and solvent evaporation. Yields typically range from 23% to 40%, depending on substituent symmetry and steric effects .

Q. Q2. Which spectroscopic methods are critical for characterizing this compound?

1H and 13C NMR spectroscopy are essential. Key 1H NMR signals include:

  • δ 12.00 ppm (broad singlet, 2H, COOH protons)
  • δ 2.28 ppm (sextet, 2H, methyl-substituted CH groups)
  • δ 1.03 ppm (doublet, 6H, CH₃ groups).
    13C DEPT spectra confirm carbonyl carbons (δ ~178 ppm) and methyl carbons (δ ~17 ppm). Mass spectrometry (TOF ESI+) further validates molecular ions (e.g., m/z 314.46 for the parent compound) .

Advanced Methodological Challenges

Q. Q3. How can researchers address low yields in esterification reactions involving this compound?

Low yields often stem from steric hindrance at the methyl-substituted positions. Strategies include:

  • Using excess DCC (1.2 mmol per 1 mmol substrate) to drive the reaction.
  • Employing high-purity solvents (e.g., anhydrous chloroform) to minimize side reactions.
  • Optimizing reaction time (overnight stirring under nitrogen) and post-reactive hydrolysis of excess DCC with water .

Q. Q4. What analytical challenges arise when interpreting NMR data for branched dicarboxylic acids like this compound?

Overlapping signals from methyl groups and flexible alkyl chains complicate spectral interpretation. Solutions include:

  • Using DEPT-135 experiments to distinguish CH₃ groups (positive phase) from CH₂/CH groups.
  • Variable-temperature NMR to reduce signal broadening caused by conformational flexibility .

Q. Q5. How is HPLC used to validate the purity of derivatives synthesized from this compound?

Reverse-phase HPLC with a Supelco Discovery C18 column and UV detection (e.g., 254 nm) effectively separates ester derivatives. Mobile phases like hexane/ethyl acetate/triethylamine (10:10:1) resolve stereoisomers and byproducts. Retention times and peak areas quantify purity (>95% for most derivatives) .

Applications in Ligand Design

Q. Q6. How is this compound utilized in synthesizing bivalent opioid ligands?

The dicarboxylic acid serves as a spacer in bis-morphinan ligands. For example:

  • Compound 4a : Synthesized by esterifying this compound with N-cyclobutylmethylmorphinan, yielding a ligand with potential dual-receptor binding (71% yield).
  • Compound 8 : Combines the acid with naloxone, forming a hybrid ligand (11% yield) for studying opioid antagonism.
    These ligands are characterized via NMR and tested in receptor-binding assays to evaluate therapeutic potential .

Data Interpretation and Reproducibility

Q. Q7. How should researchers resolve contradictions in reported melting points for this compound derivatives?

Discrepancies (e.g., 104°C vs. 117°C for methylated analogs) may arise from polymorphic forms or impurities. Mitigation strategies include:

  • Recrystallizing samples from consistent solvents (e.g., ethyl acetate/hexane).
  • Reporting DSC (Differential Scanning Calorimetry) thermograms to confirm phase transitions.
  • Cross-referencing NMR data to verify structural integrity .

Q. Q8. What protocols ensure reproducibility in synthesizing this compound esters?

  • Strict adherence to anhydrous conditions (e.g., Mg-dried methanol).
  • Detailed documentation of reaction stoichiometry (e.g., 1:1 molar ratios for acid and alcohol).
  • Transparent reporting of purification steps (e.g., column chromatography solvents, gradient elution) .

Future Research Directions

Q. Q9. What unexplored applications exist for this compound in biomaterials or drug delivery?

Potential areas include:

  • Designing pH-responsive polymers via its carboxyl groups.
  • Investigating its role as a linker in prodrugs (e.g., ester-based NSAID conjugates).
  • Validating biocompatibility through cytotoxicity assays (e.g., MTT tests on mammalian cell lines) .

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